2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone

Vue d'ensemble

Description

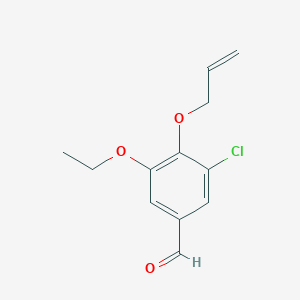

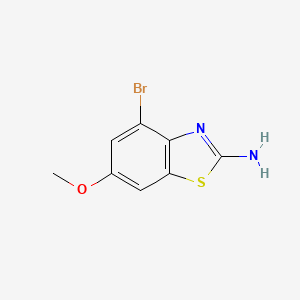

“2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone” is a chemical compound with the molecular formula C10H6BrClO2 and a molecular weight of 273.51 . It is used for research purposes .

Synthesis Analysis

Benzofuran compounds, such as “2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone”, can be synthesized through various methods. One method involves the construction of a benzofuran ring through a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone” is approximately planar . In the crystal, molecules are linked via C-H⋯O hydrogen bonds into chains .Chemical Reactions Analysis

Benzofuran compounds, such as “2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone”, can undergo various chemical reactions. For example, they can participate in reactions catalyzed by nickel, resulting in intramolecular nucleophilic addition .Physical And Chemical Properties Analysis

“2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone” has a density of 1.677g/cm3 and a boiling point of 340.8ºC at 760mmHg . The compound is stored at room temperature .Applications De Recherche Scientifique

Anticancer Activity

Benzofuran derivatives, including 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone , have been identified as potential anticancer agents. Studies suggest that these compounds exhibit significant cell growth inhibitory effects on various cancer cell lines . The mechanism of action often involves the disruption of cell cycle progression and induction of apoptosis in cancer cells.

Anti-Infective Properties

Research indicates that benzofuran compounds possess anti-infective properties, including antibacterial, antifungal, and antiviral activities . These compounds can be designed to target specific pathogens, offering a promising direction for the development of new anti-infective drugs.

Anti-Oxidative Effects

Benzofuran derivatives are known for their anti-oxidative properties. They can neutralize free radicals and protect cells from oxidative stress, which is beneficial in preventing diseases associated with oxidative damage .

Neuroprotective Applications

The neuroprotective potential of benzofuran derivatives is being explored due to their ability to modulate various biological pathways involved in neurodegenerative diseases. They may offer therapeutic benefits in conditions like Alzheimer’s and Parkinson’s disease .

Anti-Inflammatory Activity

Some benzofuran derivatives have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property makes them candidates for the treatment of chronic inflammatory diseases .

Synthetic Methodology Development

Benzofuran derivatives, including 2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone , are used as key intermediates in the synthesis of complex organic molecules. Advances in synthetic methodologies for constructing benzofuran rings have broad implications for medicinal chemistry .

Orientations Futures

Benzofuran compounds, including “2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone”, have potential applications in many aspects due to their biological activities . They are potential natural drug lead compounds and have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on exploring these potentials further.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with targets such as theextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and the fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cell signaling and growth.

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other benzofuran derivatives, which have been shown to bind strongly and with high selectivity to various receptors .

Result of Action

Similar compounds have shown significant cell growth inhibitory effects in various types of cancer cells .

Propriétés

IUPAC Name |

2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClO2/c11-5-8(13)10-4-6-3-7(12)1-2-9(6)14-10/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUBAVYOQQLHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(O2)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405519 | |

| Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |

CAS RN |

7039-74-9 | |

| Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(5-chloro-1-benzofuran-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.